![molecular formula C15H27N5O3S B5625600 N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide
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Overview
Description
The compound belongs to a class of chemicals that often exhibit significant biological activity due to their complex molecular structures, which include pyrazole and pyrrolidinyl moieties. Research into similar compounds primarily focuses on their synthesis, molecular structure, chemical reactions, and properties, given their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, including cycloadditions, Michael additions, and condensation reactions. For example, Rahmouni et al. (2014) discuss the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition (Rahmouni et al., 2014).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, NMR spectroscopy, and computational modeling, are crucial for elucidating the geometric and electronic configurations of such compounds. Saeed et al. (2020) reported on the X-ray structure, Hirshfeld surface analysis, and DFT calculations for antipyrine-like derivatives, providing insights into the intermolecular interactions and stability of these compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactivity studies often explore the functional group transformations and the mechanisms underlying these changes. For instance, the work by Fleck et al. (2003) on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine presents a detailed look at the chemical reactions relevant to compounds containing pyrrolidinyl groups (Fleck et al., 2003).
properties
IUPAC Name |
1-[2-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidin-1-yl]-2-oxoethyl]-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-11(2)13-8-19(9-14(13)17-24(22,23)18(4)5)15(21)10-20-12(3)6-7-16-20/h6-7,11,13-14,17H,8-10H2,1-5H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXIAHLZGNKFE-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CC(C(C2)NS(=O)(=O)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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